molecular formula C7H5BrFNO2 B6590008 methyl 2-bromo-4-fluoropyridine-3-carboxylate CAS No. 1256822-78-2

methyl 2-bromo-4-fluoropyridine-3-carboxylate

Cat. No.: B6590008
CAS No.: 1256822-78-2
M. Wt: 234
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Description

Methyl 2-bromo-4-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-4-fluoropyridine-3-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-4-fluoropyridine with methyl chloroformate under controlled conditions to yield the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, a nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative.

Scientific Research Applications

Methyl 2-bromo-4-fluoropyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-4-fluoropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The molecular pathways involved are specific to the final compound synthesized from this intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-fluoropyridine-3-carboxylate
  • Methyl 3-bromo-5-fluoropyridine-2-carboxylate
  • Ethyl 4-bromopyrrole-2-carboxylate

Uniqueness

Methyl 2-bromo-4-fluoropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over functional group placement is required .

Properties

CAS No.

1256822-78-2

Molecular Formula

C7H5BrFNO2

Molecular Weight

234

Purity

95

Origin of Product

United States

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